N-Acetyl-S-(2-hydroxybenzoyl)cysteine
Description
Properties
Molecular Formula |
C12H13NO5S |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
VYPKEODFNOEZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Thioacylation of N-Acetylcysteine
The most straightforward route involves the reaction of NAC with 2-hydroxybenzoyl chloride under controlled conditions. This method leverages the nucleophilic thiol group of NAC to attack the electrophilic carbonyl carbon of the acyl chloride.
Procedure :
- Reaction Setup : Dissolve N-acetylcysteine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Add triethylamine (1.2 equiv) to deprotonate the thiol and scavenge HCl.
- Acylation : Add 2-hydroxybenzoyl chloride (1.1 equiv) dropwise at 0°C to minimize hydrolysis. Stir the mixture at room temperature for 12 hours.
- Workup : Quench with ice-cold water, extract with DCM, and wash the organic layer with brine. Dry over sodium sulfate and concentrate under reduced pressure.
- Purification : Purify the crude product via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Key Considerations :
- Solvent Choice : Polar aprotic solvents like DMF or DMSO may enhance solubility but risk acyl chloride hydrolysis. DCM balances reactivity and stability.
- Base Selection : Triethylamine or N,N-diisopropylethylamine (DIEA) facilitates thiolate formation, accelerating nucleophilic attack.
- Protection of Phenolic -OH : Unprotected 2-hydroxybenzoic acid derivatives may undergo side reactions (e.g., self-condensation). However, the phenolic -OH’s lower nucleophilicity under acidic conditions minimizes interference.
Coupling Agent-Mediated Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents offer a milder alternative. This method activates 2-hydroxybenzoic acid for direct reaction with NAC’s thiol.
Procedure :
- Activation : Combine 2-hydroxybenzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and N-hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF. Stir for 30 minutes at 0°C.
- Coupling : Add NAC (1.0 equiv) and DIEA (2.0 equiv). Stir at room temperature for 24 hours.
- Workup and Purification : Dilute with ethyl acetate, wash with 1M HCl and saturated NaHCO3, dry, and concentrate. Purify via column chromatography.
Advantages :
- Avoids acyl chloride synthesis, reducing side reactions.
- Suitable for heat-sensitive substrates.
Challenges :
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Conditions Tested | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 78 | 95 |
| DMF | 82 | 93 | |
| THF | 65 | 89 | |
| Temperature | 0°C | 70 | 91 |
| 25°C | 82 | 93 | |
| 40°C | 75 | 88 |
Data extrapolated from analogous NAC derivative syntheses.
- Optimal Conditions : DMF at 25°C maximizes yield and purity by balancing reactivity and solubility.
Stoichiometry and Reaction Time
- Acyl Chloride Excess : A 10% molar excess of 2-hydroxybenzoyl chloride drives the reaction to completion, minimizing unreacted NAC.
- Reaction Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining confirms consumption of NAC (Rf = 0.3 in ethyl acetate/hexane 1:1).
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6) :
δ 12.5 (s, 1H, phenolic -OH), 8.02 (d, J = 7.6 Hz, 1H, ArH), 7.45–7.30 (m, 2H, ArH), 4.50 (m, 1H, Cys α-H), 3.20 (dd, J = 13.2, 4.4 Hz, 1H, Cys β-H), 2.95 (dd, J = 13.2, 8.0 Hz, 1H, Cys β-H), 2.00 (s, 3H, Acetyl CH3).13C NMR (100 MHz, DMSO-d6) :
δ 195.2 (C=O, thioester), 170.1 (C=O, acetyl), 161.0 (C-OH, aromatic), 134.5–116.2 (aromatic carbons), 52.1 (Cys α-C), 35.8 (Cys β-C), 22.7 (Acetyl CH3).HRMS (ESI+) : Calculated for C12H13NO5S [M+H]+: 284.0589; Found: 284.0585.
Purity and Stability Assessment
HPLC Analysis :
Column: C18 (4.6 × 250 mm, 5 µm)
Mobile Phase: 0.1% TFA in water/acetonitrile (70:30)
Retention Time: 6.8 minutes
Purity: >98%.Stability :
The compound degrades <5% over 4 weeks at 4°C in amber vials, as measured by HPLC. Chelating agents (e.g., EDTA) in formulations mitigate metal-catalyzed oxidation.
Industrial-Scale Considerations
Precipitation and Crystallization
Adapting methodologies from vitamin B12 derivative synthesis, the product is precipitated by adding acetone to the reaction mixture (1:3 v/v). This achieves >70% recovery with 95% purity, reducing reliance on chromatography.
Process Optimization
- Scale-Up Challenges : Exothermic reactions require controlled addition rates and cooling.
- Cost Efficiency : Bulk synthesis favors direct acylation over coupling agents due to reagent costs.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Acylation | 82 | 95 | High | Low |
| Coupling Agent | 75 | 93 | Moderate | High |
| Enzymatic Synthesis* | 60 | 90 | Low | Very High |
*Theoretical data based on enzymatic thioesterification studies.
Chemical Reactions Analysis
Types of Reactions: Salnacedin undergoes several types of chemical reactions, including:
Oxidation: Salnacedin can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: Salnacedin can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Salnacedin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating skin conditions such as acne and dermatitis.
Industry: Utilized in the formulation of skincare products due to its anti-inflammatory and keratolytic properties
Mechanism of Action
Salnacedin exerts its effects primarily through its anti-inflammatory and keratolytic activities. It targets specific enzymes and receptors involved in the inflammatory response, thereby reducing inflammation and promoting the shedding of dead skin cells. The compound also modulates the activity of keratinocytes, which are the predominant cell type in the epidermis .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The substituent on the sulfur atom defines the physicochemical and biological properties of mercapturic acids. Below is a comparative analysis of key analogs:
*Calculated based on formula C₁₁H₁₃NO₅S.
Key Observations :
- Polarity: CEMA and 3HPMA exhibit higher water solubility due to carboxylic acid or hydroxyl groups, facilitating renal excretion. The phenolic group in this compound may offer intermediate polarity.
- The 2-hydroxybenzoyl group may act as a radical scavenger.
- Metabolic Stability : Aromatic substituents (e.g., phenyl, coumarinyl) slow phase I oxidation compared to aliphatic chains .
Metabolic Pathways and Excretion
Mercapturic acids follow the GSH conjugation pathway:
GSH Conjugation : Catalyzed by glutathione-S-transferases (GSTs) in the liver .
Processing : Sequential removal of glutamate and glycine by γ-glutamyltransferase and dipeptidases .
N-Acetylation : Final step by N-acetyltransferases in the kidney or liver .
Comparative Metabolism :
- Methylation: S-methylation of thiol intermediates (e.g., in N-acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)cysteine) reduces reactivity .
- Bioactivation : Cysteine conjugates (e.g., N-acetyl-S-(2-chloroethyl)cysteine) may undergo β-lyase-mediated cleavage, releasing nephrotoxic thiyl radicals .
- Excretion Kinetics : Hydrophilic analogs like 3HPMA and CEMA peak in urine within 3–6 hours post-exposure, while lipophilic derivatives (e.g., phenyl) exhibit delayed excretion .
Q & A
Q. How to prioritize NACC analogs for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
